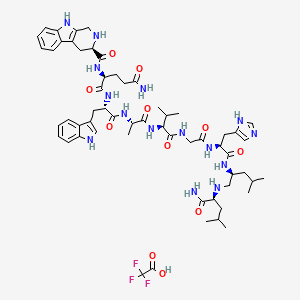

RC-3095 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H80F3N15O11 |

|---|---|

Molecular Weight |

1220.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C56H79N15O9.C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);(H,6,7)/t32-,35-,41-,42-,43+,44-,45-,49-;/m0./s1 |

InChI Key |

ZHNRKEKBKBWCMF-RWWZSYIDSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O |

Synonyms |

ombesin (6-14), Tpi(6)-Leu(13)-psi(CH2NH)-Leu(14)- RC 3095 RC-3095 |

Origin of Product |

United States |

Foundational & Exploratory

RC-3095 TFA: A Technical Guide to its Mechanism of Action as a Gastrin-Releasing Peptide Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including cell proliferation, inflammation, and neurotransmission. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating key signaling pathways. We will explore its anti-inflammatory and anti-neoplastic effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Visualizations of the core signaling pathways and experimental workflows are presented to enhance understanding of the complex molecular interactions.

Introduction

Gastrin-releasing peptide (GRP) and its receptor, GRPR, are key players in cellular signaling, regulating a diverse range of biological functions. Dysregulation of the GRP/GRPR axis has been linked to the pathogenesis of several diseases, including various cancers and inflammatory disorders. This compound has emerged as a valuable tool for investigating the role of GRPR and as a potential therapeutic agent due to its selective antagonism of this receptor. This document aims to provide a comprehensive technical resource on the mechanism of action of this compound.

Core Mechanism of Action: GRPR Antagonism

This compound functions as a competitive antagonist at the Gastrin-Releasing Peptide Receptor (GRPR).[1][2][3] By binding to GRPR, this compound prevents the endogenous ligand, GRP, from activating the receptor and initiating downstream intracellular signaling cascades. GRPR is a G protein-coupled receptor (GPCR) that, upon activation by GRP, typically couples to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to the activation of protein kinase C (PKC) and the mobilization of intracellular calcium. These events ultimately trigger downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cell proliferation, survival, and inflammation. This compound, by blocking the initial GRP-GRPR interaction, effectively inhibits these downstream signaling events.

References

An In-depth Technical Guide to RC-3095 TFA: A Selective GRPR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective synthetic antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), also known as the BB2 receptor. It functions by competitively inhibiting the binding of natural ligands, such as gastrin-releasing peptide (GRP), to the GRPR. This blockade disrupts downstream signaling pathways implicated in cell proliferation, tumor growth, and inflammation. The primary anti-neoplastic mechanism of RC-3095 involves the down-regulation of epidermal growth factor receptors (EGFR), a key driver in many cancers. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical data associated with this compound.

Core Mechanism of Action: GRPR Antagonism

This compound is a peptide analog that acts as a selective antagonist at the gastrin-releasing peptide receptor (GRPR).[1] GRP and its amphibian homolog, bombesin, are peptides that stimulate the growth of a variety of malignancies through autocrine and paracrine pathways.[2][3] By binding to GRPR, RC-3095 effectively blocks the mitogenic signaling cascade initiated by these peptides.

A crucial consequence of GRPR antagonism by RC-3095 is the significant down-regulation of epidermal growth factor receptor (EGFR) levels and their corresponding mRNA expression.[4][5] This reduction in EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, is a key component of RC-3095's anti-tumor activity. The inhibition of GRPR signaling leads to a decrease in the expression of EGFR, thereby attenuating a major pathway for cancer cell growth.

Anti-Tumor Activity

Preclinical studies have demonstrated the efficacy of RC-3095 in a range of cancer models.

In Vivo Efficacy

-

Small Cell Lung Carcinoma (SCLC): In nude mice xenografted with H-69 SCLC, subcutaneous administration of RC-3095 (10 µ g/animal/day ) for 5 weeks resulted in an approximate 50% decrease in tumor volume.[4] This was accompanied by a 29.0% reduction in GRPR concentration and a 62.3% reduction in EGFR levels in the tumors.[4]

-

Colon Cancer: In nude mice bearing HT-29 human colon cancer xenografts, treatment with RC-3095 (20 µ g/day ) for 4 weeks, administered via daily subcutaneous injections or continuous infusion, led to a significant decrease in tumor volume and weight.[5]

Quantitative In Vivo Data

| Cancer Model | Cell Line | Animal Model | This compound Dose & Schedule | Outcome |

| Small Cell Lung Carcinoma | H-69 | Nude Mice | 10 µ g/animal/day , s.c., for 5 weeks | ~50% decrease in tumor volume; 29.0% decrease in GRPR concentration; 62.3% decrease in EGFR levels.[4] |

| Colon Carcinoma | HT-29 | Nude Mice | 20 µ g/day , s.c. (daily injection or continuous infusion), for 4 weeks | Significant decrease in tumor volume and weight.[5] |

| Pancreatic Cancer | CFPAC-1 | Nude Mice | 10 µg, s.c., twice daily | Inhibition of tumor growth.[6] |

Anti-Inflammatory Function

Beyond its anti-cancer properties, this compound has demonstrated significant anti-inflammatory effects in preclinical models of arthritis.[2][7]

-

Mechanism: In experimental arthritis, RC-3095 has been shown to reduce the concentrations of pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[2][7]

-

Effects: This reduction in inflammatory mediators leads to decreased neutrophil migration, reduced joint damage, and an overall improvement in arthritis severity in animal models.[2][7]

Clinical Evaluation and Pharmacokinetics

A Phase I clinical trial was conducted to evaluate the safety and feasibility of RC-3095 in patients with advanced solid malignancies.[2][3]

-

Dosing: Patients received RC-3095 via daily subcutaneous injections at doses ranging from 8 to 96 µg/kg.[2]

-

Safety: The primary toxicity observed was local discomfort at the injection site, particularly at higher doses.[2]

-

Efficacy: While no objective tumor responses were observed in the overall study population, a short-lasting minor tumor response was noted in a patient with a GRP-expressing progressive medullary carcinoma of the thyroid.[2]

-

Pharmacokinetics: Due to analytical challenges, pharmacokinetic data was limited to two patients at the highest dose level. In these individuals, RC-3095 reached plasma concentrations greater than 100 ng/mL for approximately 8 hours, with a plasma elimination half-life of 8.6-10.9 hours.[2][3]

Pharmacokinetic Parameters (Phase I)

| Parameter | Value |

| Peak Plasma Concentration (Cmax) | >100 ng/mL |

| Plasma Elimination Half-life (t1/2) | 8.6 - 10.9 hours |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound as a GRPR antagonist.

Experimental Workflow for In Vivo Anti-Tumor Efficacy

Caption: Workflow for assessing this compound's in vivo efficacy.

Detailed Experimental Protocols

Detailed experimental protocols for the key experiments cited are not fully available in the public domain. However, based on the available literature, the following outlines the general methodologies employed.

In Vivo Tumor Xenograft Studies

-

Cell Lines: Human cancer cell lines such as HT-29 (colon) and H-69 (SCLC) are cultured under standard conditions.[4][5]

-

Animal Model: Athymic nude mice are typically used.

-

Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors become palpable, mice are randomized into control and treatment groups. This compound is administered subcutaneously, often at doses ranging from 10 to 20 µg per day.[4][5] Treatment duration is typically 4 to 5 weeks.

-

Monitoring and Endpoint: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, receptor analysis).

Receptor Binding Assays

-

Membrane Preparation: Tumor tissues or cultured cells are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Radioligand: A radiolabeled ligand for GRPR (e.g., [125I-Tyr4]bombesin) is used.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation and Detection: The bound and free radioligand are separated (e.g., by filtration), and the radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is used to determine the binding affinity (Kd) and the concentration of binding sites (Bmax).

Conclusion

This compound is a selective GRPR antagonist with demonstrated anti-tumor and anti-inflammatory properties in preclinical models. Its mechanism of action, centered on the blockade of GRP-mediated signaling and the subsequent down-regulation of EGFR, presents a targeted approach for cancer therapy. While the Phase I clinical trial did not show objective responses in a broad patient population, the observed minor response in a GRP-expressing tumor and the favorable preclinical data suggest that further investigation, potentially with improved formulations or in combination with other agents, may be warranted. The anti-inflammatory effects of RC-3095 also open avenues for its potential application in chronic inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of growth of HT-29 human colon cancer xenografts in nude mice by treatment with bombesin/gastrin releasing peptide antagonist (RC-3095) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

RC-3095 TFA: A Technical Guide to a Potent Gastrin-Releasing Peptide Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a selective and potent antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its effects in preclinical models of cancer and inflammatory diseases. Detailed experimental protocols for in-vitro and in-vivo studies, along with a summary of key quantitative data and visual representations of associated signaling pathways, are presented to facilitate further research and development of this compound.

Introduction

Gastrin-releasing peptide (GRP) and its receptor, GRPR, play a significant role in normal physiological functions, including gastrointestinal hormone release and smooth muscle contraction.[1] However, the aberrant expression and activation of GRPR have been linked to the proliferation of various cancer cells, including those of the lung, colon, and prostate.[1][2] This makes the GRPR a compelling target for therapeutic intervention. This compound has emerged as a key investigational tool and potential therapeutic agent due to its selective antagonism of GRPR.[3][4] This document serves as a comprehensive resource for researchers working with or interested in this compound.

Chemical and Physical Properties

This compound is a synthetic peptide analog.[5] Its trifluoroacetate (TFA) salt form is commonly used in research settings. The TFA counter-ion is a remnant of the peptide synthesis and purification process and its potential effects in biological systems should be considered.[6]

| Property | Value | Reference |

| Molecular Formula | C58H80F3N15O11 | [4] |

| Molecular Weight | 1220.34 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water (up to 40 mg/mL with sonication) | [7] |

| Storage (Powder) | -80°C for 2 years; -20°C for 1 year | [3] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |

Mechanism of Action

This compound functions as a competitive antagonist at the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][8] By binding to GRPR, this compound blocks the binding of the endogenous ligand, GRP, thereby inhibiting the downstream signaling cascades that promote cell proliferation and inflammation.[9][10] The GRPR is a G-protein coupled receptor that, upon activation, typically stimulates the phospholipase C (PLC) pathway.[1][2] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Downstream effects can include the activation of the Raf/MEK/ERK kinase cascade.[10]

Caption: GRPR signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various in-vitro and in-vivo studies investigating the effects of this compound.

Table 1: In-Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| SW-1990 (Pancreatic Cancer) | Cell Proliferation | 1 µM | 27.7% decrease in cell number after 72 hr | [11] |

| SW-1990 (Pancreatic Cancer) | cAMP Levels | 1 nM | Decrease to 77.3% of control after 72 hr | [11] |

| SW-1990 (Pancreatic Cancer) | cAMP Levels | 10 nM | Decrease to 26.9% of control after 72 hr | [11] |

Table 2: In-Vivo Efficacy of this compound

| Animal Model | Cancer/Disease Type | Dosage | Administration | Duration | Key Findings | Reference |

| Nude Mice | SW-1990 Pancreatic Cancer Xenograft | Not specified | Subcutaneous (s.c.) | 28 days | Induced a small, non-significant decrease in tumor volume and weight | [11] |

| Nude Mice | H-69 Small Cell Lung Carcinoma Xenograft | 10 µ g/animal/day | Subcutaneous (s.c.) | 5 weeks | ~50% decrease in tumor volume | [12] |

| Nude Mice | CFPAC-1 Pancreatic Cancer Xenograft | 10 µg twice a day | Subcutaneous (s.c.) | Not specified | Inhibited tumor growth | [13] |

| Male Balb/c Mice | Antigen-Induced Arthritis (AIA) | 1 mg/kg | Subcutaneous (s.c.) twice a day | 2 or 10 days | Reduced neutrophil migration, mechanical hypernociception, and proteoglycan loss | [3] |

| Male DBA/1J Mice | Collagen-Induced Arthritis (CIA) | 0.3 mg/kg or 1 mg/kg | Subcutaneous (s.c.) twice a day | 10 days | Significant reduction in arthritis clinical scores and disease severity | [3] |

Table 3: Pharmacokinetics of RC-3095 in Humans (Phase I Clinical Trial)

| Parameter | Value | Patient Population | Reference |

| Dose Range | 8 to 96 µg/kg | Advanced solid malignancies | [14] |

| Plasma Concentration | >100 ng/mL for ~8 hours (at 96 µg/kg) | Advanced solid malignancies | [14] |

| Plasma Elimination Half-life | 8.6 - 10.9 hours | Advanced solid malignancies | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In-Vitro Cell Proliferation Assay

This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines such as SW-1990.

Materials:

-

SW-1990 human pancreatic adenocarcinoma cells

-

Leibovitz's L-15 Medium[15]

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

96-well cell culture plates

-

Cell counting kit (e.g., MTT, WST-1) or hemocytometer

Procedure:

-

Cell Culture: Culture SW-1990 cells in Leibovitz's L-15 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[15]

-

Cell Seeding: Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and determine the cell concentration. Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[16]

-

This compound Preparation: Prepare a stock solution of this compound in sterile water.[7] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM).

-

Treatment: Remove the medium from the wells and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours).[11]

-

Proliferation Assessment: Quantify cell proliferation using a suitable assay (e.g., MTT). Follow the manufacturer's instructions for the chosen assay.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Caption: Workflow for in-vitro cell proliferation assay.

In-Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in nude mice to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Human cancer cell line (e.g., H-69 SCLC)

-

Athymic nude mice (4-6 weeks old)[4]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS for H-69)

-

Phosphate-Buffered Saline (PBS)

-

Matrigel (optional)[17]

-

This compound

-

Sterile syringes and needles (27- or 30-gauge)[4]

-

Calipers

Procedure:

-

Cell Preparation: Culture H-69 cells in RPMI-1640 medium with 10% FBS. Harvest cells in their logarithmic growth phase. Wash the cells with PBS and resuspend them in serum-free medium or PBS at a concentration of 3 x 10⁶ cells per injection volume (e.g., 100-200 µL).[4][18] Keep the cell suspension on ice.

-

Animal Acclimatization: Allow the nude mice to acclimatize for at least one week before the experiment.[4]

-

Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.[4]

-

Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length/2.[4]

-

Treatment Initiation: When tumors reach a specific size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

This compound Administration: Prepare this compound in a sterile vehicle. Administer this compound subcutaneously at the specified dose (e.g., 10 µ g/animal/day ).[12] The control group should receive the vehicle alone.

-

Efficacy Evaluation: Continue treatment for the predetermined duration (e.g., 5 weeks).[12] At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis in DBA/1J mice and subsequent treatment with this compound.

Materials:

-

Male DBA/1J mice (8-10 weeks old)[3]

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Sterile syringes and needles

Procedure:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.[8]

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.[1]

-

Arthritis Assessment: Monitor the mice for the onset and severity of arthritis, typically starting from day 21. Score the paws for inflammation and swelling on a scale of 0-4 per paw.

-

Treatment: Once arthritis is established, begin treatment with this compound. Administer the compound subcutaneously twice daily at the desired dose (e.g., 0.3 or 1 mg/kg).[3] The control group should receive the vehicle.

-

Endpoint Analysis: Continue treatment for the specified duration (e.g., 10 days).[3] Monitor arthritis scores throughout the study. At the end of the experiment, collect tissues for histological analysis and measure inflammatory markers.

Conclusion

This compound is a valuable research tool for investigating the role of the GRPR in various diseases. Its potent and selective antagonist activity makes it a promising candidate for further development as a therapeutic agent, particularly in the fields of oncology and inflammatory disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute meaningful experiments with this compound. As with any experimental compound, careful consideration of the specific research question and appropriate controls is paramount for obtaining reliable and reproducible results.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. The model of arthritis induced by superantigen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chondrex.com [chondrex.com]

- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 10. Antigen induced arthritis in mice [protocols.io]

- 11. Antigen-induced arthritis in mice. I. Induction of arthritis in various strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. CFPAC-1. Culture Collections [culturecollections.org.uk]

- 14. ebiohippo.com [ebiohippo.com]

- 15. ebiohippo.com [ebiohippo.com]

- 16. Establishment and characterization of the gemcitabine-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. yeasenbio.com [yeasenbio.com]

RC-3095 TFA: A Technical Overview for Cancer Research Professionals

Foreword: This document provides an in-depth technical guide on RC-3095 TFA, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), for researchers, scientists, and drug development professionals. It consolidates key findings from preclinical and clinical studies to elucidate its mechanism of action, anti-tumor efficacy, and potential as a therapeutic agent in oncology.

Introduction to this compound

This compound is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] GRP is a neuropeptide that has been shown to stimulate the growth of various cancers, making its receptor a compelling target for anti-cancer therapies.[3][4] this compound has demonstrated anti-proliferative effects in a range of cancer models, both in vitro and in vivo, and has been evaluated in a Phase I clinical trial.[2][5][6][7]

Mechanism of Action

This compound exerts its anti-tumor effects primarily by blocking the binding of gastrin-releasing peptide (GRP) to its receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[4][8] A key aspect of its mechanism involves the attenuation of epidermal growth factor receptor (EGFR) signaling, a critical pathway in many cancers.[9]

GRPR Antagonism and Downstream Signaling

Upon binding to GRPR, a G-protein coupled receptor (GPCR), GRP activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[8] These pathways are crucial for cell growth, proliferation, and survival. By competitively inhibiting GRP binding, this compound prevents the activation of these pro-tumorigenic signaling cascades.[4][8]

Transinactivation of the Epidermal Growth Factor Receptor (EGFR)

A significant component of this compound's mechanism of action is the downregulation of EGFR expression and signaling.[9] Studies in small cell lung carcinoma (SCLC) have shown that treatment with RC-3095 leads to a marked decrease in both the levels of EGFR and its corresponding mRNA.[9] This suggests that GRPR signaling can transactivate the EGFR pathway, and by blocking GRPR, RC-3095 effectively shuts down this cross-talk, leading to reduced tumor growth.[2][10]

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models.

In Vivo Studies

| Cancer Type | Model | Treatment Regimen | Key Findings | Reference |

| Small Cell Lung Carcinoma (SCLC) | H-69 Xenograft (Nude Mice) | 10 µ g/animal/day , s.c. for 5 weeks | ~50% decrease in tumor volume.[9] | [9] |

| 29.0% decrease in GRPR concentration.[9] | [9] | |||

| 62.3% decrease in EGF-R levels.[9] | [9] | |||

| 31% decrease in EGF-R mRNA levels.[9] | [9] | |||

| Glioblastoma | C6 Glioma (Rats) | 0.3 mg/kg | Reduction in tumor size from 52 mm³ to 21 mm³.[6] | [6] |

| 0.3 mg/kg + Temozolomide | Further reduction in tumor size to 10 mm³.[6] | [6] | ||

| Pancreatic Cancer | CFPAC-1 Xenograft (Nude Mice) | 10 µg, twice daily, s.c. for 25 days | 37% decrease in final tumor weight.[7] | [7] |

| 49% decrease in tumor growth rate.[7] | [7] |

In Vitro Studies

| Cell Line | Cancer Type | Assay | Key Findings | Reference |

| MDA-MB-231, MCF-7 MIII | Breast Cancer | Proliferation Assay | Inhibition of bombesin-stimulated cell growth.[3] | [3] |

| CFPAC-1 | Pancreatic Cancer | Proliferation Assay | 1 nM RC-3095 effectively inhibited bombesin-stimulated growth.[7] | [7] |

| 1 µM RC-3095 totally suppressed bombesin-induced growth.[7] | [7] | |||

| C6 | Glioma | Proliferation Assay | Significant reduction in cellular proliferation.[6] | [6] |

Clinical Evaluation: Phase I Trial

A Phase I clinical trial of RC-3095 was conducted in patients with advanced solid malignancies.[5]

| Parameter | Details | Reference |

| Number of Patients | 25 | [5] |

| Dosage Range | 8 to 96 µg/kg, administered once or twice daily via subcutaneous injection. | [5] |

| Primary Toxicity | Local discomfort at the injection site, particularly at higher doses. | [5] |

| Pharmacokinetics (n=2 at 96 µg/kg) | Peak plasma concentrations >100 ng/mL for approximately 8 hours. | [5] |

| Plasma elimination half-life of 8.6-10.9 hours. | [5] | |

| Efficacy | No objective tumor responses were observed. | [5] |

| One patient with a GRP-expressing progressive medullary carcinoma of the thyroid showed a short-lasting minor response. | [5] |

Experimental Protocols

H-69 SCLC Xenograft Study

-

Cell Line: H-69 human small cell lung carcinoma cells.

-

Animal Model: Athymic nude mice.

-

Tumor Implantation: H-69 cells were xenografted into the mice. Specific details on the number of cells and site of injection are not provided in the available literature.

-

Treatment: Mice were treated subcutaneously with RC-3095 at a dose of 10 µ g/animal/day for 5 weeks.

-

Tumor Measurement: Tumor volume was measured periodically. The exact method of measurement (e.g., caliper measurements and formula used) is not specified.

-

Receptor and mRNA Analysis: At the end of the treatment period, tumors were excised. Receptor concentration for GRPR and EGF-R was determined. The levels of mRNA for EGF-R were analyzed using reverse transcriptase-polymerase chain reaction (RT-PCR) and Southern blot analysis. Specific antibodies and primers used were not detailed.[9]

In Vitro Proliferation Assays

-

Cell Lines: Various cancer cell lines including MDA-MB-231, MCF-7 MIII (breast), CFPAC-1 (pancreatic), and C6 (glioma).[3][6][7]

-

Culture Conditions: Cells were cultured in appropriate media. For some experiments, phenol red-free medium with 5% heat-inactivated and dextran-coated charcoal-treated fetal bovine serum (DCC-FBS) was used to minimize the influence of hormonal substances.[3]

-

Treatment: Cells were treated with this compound at various concentrations (e.g., 1 nM to 1 µM), often in the presence or absence of a GRPR agonist like bombesin to assess the inhibitory effect.[7]

-

Proliferation Assessment: Cell proliferation was measured using standard laboratory techniques. The specific assays (e.g., MTT, cell counting) were not consistently detailed across the reviewed literature.

Summary and Future Directions

This compound is a selective GRPR antagonist with demonstrated anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action involves the direct inhibition of GRPR signaling and the subsequent downregulation of the EGFR pathway. While the Phase I clinical trial did not show objective tumor responses in a broad population of patients with advanced solid malignancies, the minor response observed in a patient with a GRP-expressing tumor suggests that a biomarker-driven approach may be necessary for future clinical development. The local toxicity at the injection site also indicates that alternative formulations or delivery methods may be required. Further research is warranted to identify specific cancer types that are most sensitive to GRPR antagonism and to explore combination therapies, as suggested by the synergistic effect observed with temozolomide in a glioma model.

References

- 1. Transactivation of EGFR by G protein-coupled receptor in the pathophysiology of intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGFR signal transactivation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist RC-3095 of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-proliferative effect of the gastrin-release peptide receptor antagonist RC-3095 plus temozolomide in experimental glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are GRPR antagonists and how do they work? [synapse.patsnap.com]

- 9. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac GPCR-mediated EGFR transactivation: impact and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

RC-3095 TFA and Small Cell Lung Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small Cell Lung Carcinoma (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis. The gastrin-releasing peptide (GRP) and its receptor (GRPR), often overexpressed in SCLC, constitute a critical autocrine/paracrine loop that drives tumor proliferation. RC-3095 TFA is a potent and selective antagonist of the bombesin/GRP receptor, which has demonstrated significant preclinical anti-tumor activity in SCLC models. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental evidence supporting its potential as a therapeutic agent for SCLC. The document includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Small Cell Lung Carcinoma (SCLC) accounts for approximately 15% of all lung cancers and is distinguished by its aggressive clinical course and poor prognosis. A key driver of SCLC pathogenesis is the autocrine and paracrine stimulation by neuropeptides, most notably gastrin-releasing peptide (GRP), a member of the bombesin family of peptides.[1] GRP and its high-affinity receptor, the gastrin-releasing peptide receptor (GRPR), are frequently co-expressed in SCLC cells, creating a positive feedback loop that promotes cell proliferation and tumor growth.[1][2]

This compound is a synthetic peptide analog that acts as a competitive antagonist of the GRPR.[3] By blocking the binding of GRP to its receptor, RC-3095 disrupts the downstream signaling cascades that lead to mitogenesis. Furthermore, preclinical studies have revealed that RC-3095's mechanism of action extends to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a well-established mediator of cancer cell growth and survival.[4][5] This guide will delve into the technical details of RC-3095's effects on SCLC, presenting the quantitative data from key preclinical studies, outlining the methodologies used in these experiments, and visualizing the complex molecular interactions at play.

Quantitative Data Summary

The anti-tumor efficacy of RC-3095 has been evaluated in several preclinical studies using human SCLC xenograft models in immunodeficient mice. The following tables summarize the key quantitative findings from these investigations.

Table 1: In Vivo Efficacy of RC-3095 in SCLC Xenograft Models

| Cell Line | Animal Model | Treatment Dose & Duration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |

| H-69 | Athymic Nude Mice | 10 µ g/animal/day (s.c.) for 5 weeks | ~50% (P < 0.05) | Not Reported | [4] |

| H-128 | Nude Mice | 20 µ g/day/animal (s.c.) for 4 weeks | 70% (P < 0.01) | 70% (P < 0.01) | [6][7] |

Table 2: Effect of RC-3095 on Receptor Levels in SCLC Xenografts

| Cell Line | Treatment Dose & Duration | BN/GRP Receptor (GRPR) Reduction (%) | Epidermal Growth Factor Receptor (EGFR) Reduction (%) | EGFR mRNA Reduction (%) | Reference |

| H-69 | 10 µ g/animal/day (s.c.) for 5 weeks | 29.0% (P < 0.01) | 62.3% (P < 0.01) | 31% (P < 0.05) | [4] |

| H-128 | 20 µ g/day/animal (s.c.) for 4 weeks | Statistically Significant Decrease | Statistically Significant Decrease | Not Reported | [6][7] |

Signaling Pathways and Mechanism of Action

RC-3095 exerts its anti-tumor effects by interrupting a complex signaling network initiated by the binding of GRP to its receptor. A key aspect of this mechanism is the transactivation of the EGFR, which amplifies the mitogenic signals.

GRPR-Mediated Signaling and EGFR Transactivation

The binding of GRP to GRPR on the surface of SCLC cells initiates a cascade of intracellular events. This includes the activation of G-proteins, leading to the stimulation of downstream effectors such as phospholipase C (PLC) and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).

A critical component of GRPR signaling in lung cancer is the transactivation of the EGFR.[4][5] This process involves the GRPR-mediated activation of matrix metalloproteinases (MMPs). Activated MMPs cleave pro-EGFR ligands, such as transforming growth factor-alpha (TGF-α) and heparin-binding EGF-like growth factor (HB-EGF), which are present on the cell surface. The released EGFR ligands then bind to and activate the EGFR, leading to the stimulation of downstream pro-survival and proliferative pathways, including the MAPK/ERK and PI3K/Akt pathways.

Mechanism of Action of this compound

RC-3095 acts as a competitive antagonist at the GRPR, preventing the binding of GRP and thereby inhibiting the initiation of the signaling cascade. This direct antagonism blocks the autocrine/paracrine growth stimulation in SCLC.

Furthermore, by preventing GRPR activation, RC-3095 inhibits the transactivation of the EGFR. This leads to a reduction in both the expression level of EGFR and its downstream signaling activity. The observed decrease in EGFR mRNA suggests that RC-3095 may also regulate EGFR at the transcriptional level, although the precise mechanism for this is not fully elucidated. The dual blockade of both GRPR and EGFR signaling pathways contributes to the potent anti-proliferative effects of RC-3095 in SCLC.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of RC-3095 in SCLC. These protocols are synthesized from the available literature and represent standard techniques in the field.

SCLC Xenograft Model

This protocol describes the establishment of a human SCLC tumor xenograft in immunodeficient mice, a crucial in vivo model for evaluating the efficacy of anti-cancer agents.

Protocol:

-

Cell Culture: Human SCLC cell lines (e.g., NCI-H69 or NCI-H128) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: SCLC cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or serum-free medium. A suspension of 5 x 10^6 to 10 x 10^6 cells in a volume of 0.1-0.2 mL is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups. RC-3095 is administered subcutaneously at the specified dose (e.g., 10-20 µ g/day ). The control group receives vehicle injections.

-

Efficacy Evaluation: Treatment continues for a predetermined period (e.g., 4-5 weeks). Tumor volume and body weight are monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

Receptor Binding Assays

Radioligand binding assays are used to determine the density of GRPR and EGFR on tumor cell membranes.

Protocol:

-

Membrane Preparation: Tumor tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

GRPR Binding Assay:

-

Aliquots of the membrane preparation are incubated with a radiolabeled bombesin/GRP analog (e.g., ¹²⁵I-Tyr⁴-bombesin) in the presence or absence of a high concentration of unlabeled ligand to determine total and non-specific binding, respectively.

-

The reaction is incubated to equilibrium (e.g., 60 minutes at 4°C).

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

-

EGFR Binding Assay:

-

The protocol is similar to the GRPR binding assay, but with a radiolabeled EGFR ligand (e.g., ¹²⁵I-EGF).

-

-

Data Analysis: Scatchard analysis of saturation binding data is used to determine the maximal binding capacity (Bmax), representing the receptor density, and the dissociation constant (Kd), indicating the binding affinity.

Quantitative RT-PCR for EGFR mRNA

This method is used to quantify the expression levels of EGFR mRNA in tumor tissues.

Protocol:

-

RNA Extraction: Total RNA is extracted from frozen tumor tissue samples using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed by spectrophotometry and gel electrophoresis.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR):

-

The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan).

-

Primers specific for the EGFR gene and a housekeeping gene (for normalization, e.g., GAPDH or β-actin) are used.

-

The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: The relative expression of EGFR mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the EGFR Ct values to the housekeeping gene Ct values and comparing the treated samples to the control samples.

Clinical Perspective and Future Directions

A Phase I clinical trial of RC-3095 was conducted in patients with advanced solid malignancies. The study established the safety and feasibility of daily subcutaneous injections, with local discomfort at the injection site being the primary dose-limiting toxicity.[1] While no objective tumor responses were observed in the overall study population, a minor, short-lasting response was noted in a patient with a GRP-expressing medullary carcinoma of the thyroid.[1] Pharmacokinetic data from this trial indicated that RC-3095 could achieve plasma concentrations within the therapeutic range predicted from preclinical models.[1]

The field of GRPR-targeted therapies has evolved since the initial studies on RC-3095. Newer generations of GRPR antagonists are being developed with improved pharmacokinetic properties and for different applications, such as targeted radionuclide therapy and imaging.[8] The robust preclinical data for RC-3095 in SCLC, particularly its ability to downregulate the EGFR signaling pathway, suggests that GRPR antagonism remains a valid and promising therapeutic strategy. Future research could explore the combination of GRPR antagonists with other targeted therapies or immunotherapies in SCLC. Furthermore, the development of novel formulations, such as slow-release preparations of GRPR antagonists, may improve their therapeutic index and clinical utility.[1]

Conclusion

This compound is a potent GRPR antagonist with a well-defined mechanism of action that involves the dual inhibition of GRP- and EGF-mediated signaling pathways in SCLC. Preclinical studies have consistently demonstrated its ability to inhibit tumor growth and reduce the expression of key growth factor receptors. While clinical development has been limited, the foundational research on RC-3095 has significantly contributed to our understanding of the role of the GRP/GRPR axis in SCLC and has paved the way for the development of next-generation GRPR-targeted therapies. The in-depth technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance novel treatments for this devastating disease.

References

- 1. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Gastrin-releasing peptide receptor mediates activation of the epidermal growth factor receptor in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastrin-Releasing Peptide Receptor Mediates Activation of the Epidermal Growth Factor Receptor in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing Breast Cancer Xenograft Epidermal Growth Factor Receptor Expression by Using Near-Infrared Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR Transactivation by Peptide G Protein-Coupled Receptors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical evaluation of new GRPR-antagonists with improved metabolic stability for radiotheranostic use in oncology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of RC-3095 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), which has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its efficacy in attenuating inflammation, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are interested in the therapeutic potential of targeting the GRP/GRPR pathway in inflammatory diseases.

Introduction to this compound and the Gastrin-Releasing Peptide Receptor (GRPR)

This compound is a synthetic peptide analog that acts as a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] GRP is a neuropeptide that, along with its receptor, is implicated in a range of physiological processes.[2] Emerging evidence has highlighted the significant role of the GRP/GRPR signaling pathway in the pathogenesis of inflammatory conditions.[3] GRPR is expressed on various immune cells, and its activation by GRP can modulate inflammatory responses, including cell migration and cytokine production.[4][5] By blocking this interaction, this compound offers a targeted approach to mitigating inflammation.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its competitive antagonism of GRPR. This action disrupts the downstream signaling cascades initiated by GRP, which are known to promote inflammation.

Inhibition of Pro-inflammatory Cytokine Production

A key mechanism of this compound's anti-inflammatory activity is the significant reduction in the production and release of several pro-inflammatory cytokines. In preclinical models of arthritis, administration of RC-3095 has been shown to decrease the levels of:

-

Interleukin-17 (IL-17)[2]

-

Interleukin-1β (IL-1β)[2]

-

Tumor Necrosis Factor-alpha (TNF-α)[2]

-

Interleukin-6 (IL-6)

-

Interferon-gamma (IFN-γ)

Modulation of Immune Cell Function

This compound has been observed to influence the function of various immune cells involved in the inflammatory process:

-

Neutrophil Migration: It has been shown to reduce the migration of neutrophils to sites of inflammation.[2]

-

Lymphocyte Proliferation: The compound can decrease the proliferation of lymphocytes.[2]

-

Regulatory T cells (Tregs): Studies have indicated that this compound can lead to an increase in the number of immunosuppressive Treg cells.[2]

-

Synovial Fibroblasts: In the context of arthritis, RC-3095 has been found to decrease the invasion of synovial fibroblasts, which contribute to joint destruction.[6]

Signaling Pathways

The binding of GRP to GRPR activates several intracellular signaling pathways implicated in inflammation. By blocking this initial step, this compound is thought to inhibit these downstream cascades.

Figure 1: Simplified GRP/GRPR Signaling Pathway in Inflammation.

Efficacy in Preclinical Models of Arthritis

This compound has been evaluated in several well-established murine models of rheumatoid arthritis, demonstrating its potential as a therapeutic agent for inflammatory joint diseases.

Data Presentation

| Model | Parameter | Treatment Group | Control Group | Outcome | Reference |

| Collagen-Induced Arthritis (CIA) | Arthritis Clinical Score | Significantly Reduced | High | Amelioration of disease severity | [2] |

| Histological Severity | Dramatically Reduced | Severe | Reduced synovial inflammation, pannus formation, and bone erosion | [2] | |

| IL-17 Concentration | Significantly Reduced | Elevated | Reduction of a key pro-inflammatory cytokine | [2] | |

| IL-1β Concentration | Significantly Reduced | Elevated | Attenuation of a critical inflammatory mediator | [2] | |

| TNF-α Concentration | Significantly Reduced | Elevated | Downregulation of a major inflammatory cytokine | [2] | |

| Antigen-Induced Arthritis (AIA) | Neutrophil Migration | Reduced | Increased | Decreased influx of inflammatory cells into the joint | [2] |

| Proteoglycan Loss | Reduced | Increased | Protection against cartilage degradation | [2] | |

| Lymphocyte Proliferation | Decreased | Increased | Suppression of adaptive immune response | [2] | |

| Treg Cell Numbers | Increased | Baseline | Enhancement of immune suppression | [2] | |

| Complete Freund's Adjuvant (CFA)-Induced Arthritis | Joint Histological Findings | Significantly Inhibited | Severe | Reduced synovial inflammation, cartilage and bone erosion | |

| Serum IFN-γ Levels | Significantly Lower | Elevated | Systemic reduction of a pro-inflammatory cytokine | ||

| Serum IL-1β Levels | Significantly Lower | Elevated | Systemic attenuation of a critical inflammatory mediator | ||

| Serum TNF Levels | Significantly Lower | Elevated | Systemic downregulation of a major inflammatory cytokine | ||

| Serum IL-6 Levels | Significantly Lower | Elevated | Systemic reduction of a pro-inflammatory cytokine |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's anti-inflammatory properties.

Collagen-Induced Arthritis (CIA) in Mice

Figure 2: Experimental Workflow for Collagen-Induced Arthritis (CIA).

-

Animals: DBA/1J mice, 8-10 weeks old.

-

Induction:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection intradermally at a site distant from the primary injection.

-

-

Treatment: Upon the onset of clinical signs of arthritis (typically 28-35 days after primary immunization), administer this compound (e.g., 0.3-1 mg/kg, subcutaneously, twice daily) or vehicle control for a specified duration (e.g., 10 days).[1]

-

Clinical Assessment: Monitor mice daily for signs of arthritis and score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema involving the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Endpoint Analysis:

-

Histology: At the end of the study, collect joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.

-

Cytokine Analysis: Collect serum or prepare joint homogenates for the quantification of pro-inflammatory cytokines (e.g., IL-17, IL-1β, TNF-α) using specific ELISA kits.

-

Antigen-Induced Arthritis (AIA) in Mice

-

Animals: Male Balb/c mice.[1]

-

Induction:

-

Immunization: Immunize mice with methylated bovine serum albumin (mBSA) emulsified in CFA.

-

Intra-articular Challenge: After a set period (e.g., 7-14 days), induce arthritis by injecting mBSA directly into the knee joint.

-

-

Treatment: Administer this compound (e.g., 1 mg/kg, subcutaneously, twice a day) or vehicle control for a specified duration (e.g., 2 or 10 days).[1]

-

Endpoint Analysis:

-

Neutrophil Migration: Assess neutrophil influx into the joint by measuring myeloperoxidase (MPO) activity in joint homogenates or by histological analysis.

-

Proteoglycan Loss: Stain joint sections with Safranin O to visualize and quantify cartilage proteoglycan content.

-

Lymphocyte Proliferation: Isolate lymphocytes from draining lymph nodes and assess their proliferative response to the antigen using an MTT assay.

-

Treg Cell Analysis: Prepare single-cell suspensions from joint-draining lymph nodes and stain for CD4, CD25, and Foxp3. Analyze the percentage of CD4+CD25+Foxp3+ Treg cells using flow cytometry.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Figure 3: General Workflow for a Sandwich ELISA Protocol.

-

Principle: A quantitative immunoassay technique that uses a capture antibody, a detection antibody, and an enzyme-linked secondary antibody to measure the concentration of a specific cytokine in a sample.

-

Procedure:

-

Coat a 96-well plate with a cytokine-specific capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add standards and samples (serum, plasma, or joint homogenates) to the wells.

-

Incubate and wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Incubate and wash.

-

Add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).

-

Incubate and wash.

-

Add a substrate that produces a measurable color change.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Conclusion

This compound has emerged as a promising anti-inflammatory agent with a well-defined mechanism of action centered on the antagonism of the GRP receptor. Preclinical studies in various arthritis models have consistently demonstrated its ability to reduce inflammation, protect against joint damage, and modulate immune responses. The detailed experimental protocols provided in this guide are intended to support further research into the therapeutic potential of this compound and the broader role of the GRP/GRPR signaling pathway in inflammatory diseases. Continued investigation is warranted to translate these promising preclinical findings into clinical applications for patients suffering from chronic inflammatory conditions.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antigen-specific TGF-β-induced regulatory T cells but not natural Tregs ameliorate autoimmune arthritis by shifting the balance of Th17 toward Treg cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of RC-3095, An Antagonist of Gastrin-Releasin Peptide Receptor, Regulating Synovial Fibroblasts in Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]

The Effects of RC-3095 TFA on Memory and Cognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in a variety of physiological processes, including cell growth, gastrointestinal function, and neurotransmission. Emerging preclinical evidence suggests a significant role for the GRPR system in the modulation of memory and cognitive processes. This technical guide provides an in-depth overview of the current understanding of this compound's effects on memory and cognition, with a focus on preclinical findings. It summarizes quantitative data from key studies, details experimental methodologies, and illustrates the underlying signaling pathways.

Introduction

Gastrin-releasing peptide (GRP) and its receptor (GRPR) are widely expressed in the mammalian central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and amygdala.[1][2] The activation of GRPR by its endogenous ligand, GRP, has been shown to influence synaptic plasticity and neuronal excitability. Consequently, pharmacological modulation of this receptor with antagonists like this compound presents a valuable tool for dissecting the role of the GRP/GRPR system in cognitive functions and for exploring its therapeutic potential.

This compound is a synthetic peptide analog of bombesin, a GRP-related peptide, and acts as a competitive antagonist at the GRPR.[3] Its effects on memory have been primarily investigated in rodent models, revealing a nuanced role in different memory domains.

Core Mechanism of Action: GRPR Antagonism

This compound exerts its biological effects by blocking the binding of GRP to the GRPR. The GRPR is a Gq-protein coupled receptor. Upon GRP binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is known to play a crucial role in synaptic plasticity and memory formation.[4] By antagonizing the GRPR, this compound is hypothesized to inhibit these downstream signaling events.

There is also evidence to suggest an interaction between the GRPR system and GABAergic neurotransmission in the hippocampus. High doses of GRPR antagonists may enhance memory consolidation by inhibiting GABAergic transmission.[5]

Effects on Memory and Cognition: Preclinical Data

Preclinical studies in rodents have demonstrated that this compound can modulate specific types of memory. The primary findings indicate that this compound impairs the formation of aversive memories while leaving recognition memory intact.[6] Furthermore, its effects on memory consolidation in the hippocampus appear to be dose-dependent.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on memory.

Table 1: Effects of Intraperitoneal this compound on Inhibitory Avoidance Memory in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Short-Term Memory (1.5h) - Latency (s) | Long-Term Memory (24h) - Latency (s) |

| Vehicle (Saline) | - | 180 ± 25 | 175 ± 30 |

| This compound | 0.2 | 90 ± 15 | 85 ± 20 |

| This compound | 1.0 | 75 ± 12 | 70 ± 15 |

| This compound | 5.0 | 170 ± 28 | 165 ± 32 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. Data are representative based on findings reported in Roesler et al., 2004.[6] |

Table 2: Effects of Intraperitoneal this compound on Novel Object Recognition Memory in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (%) |

| Vehicle (Saline) | - | 65 ± 5 |

| This compound | 0.2 | 62 ± 6 |

| This compound | 1.0 | 60 ± 7 |

| This compound | 5.0 | 64 ± 5 |

| *Data are presented as mean ± SEM. No significant differences were observed between groups. Data are representative based on findings reported in Roesler et al., 2004.[6] |

Table 3: Effects of Intra-hippocampal this compound on Inhibitory Avoidance Memory Consolidation in Rats

| Treatment Group | Dose (µ g/side , intra-CA1) | 24h Retention - Latency (s) |

| Vehicle (Saline) | - | 150 ± 20 |

| This compound | 1 | 80 ± 15 |

| This compound | 3 | 145 ± 22 |

| This compound | 10 | 250 ± 30** |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle (impairment). **p < 0.05 compared to Vehicle (enhancement). Data are representative based on findings reported in Roldán-Roldán et al., 2006.[5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Animal Models

-

Species: Male Wistar rats

-

Age/Weight: Adult (2-3 months old), weighing 250-300g at the start of the experiments.

-

Housing: Housed in groups of 4-5 per cage with free access to food and water, maintained on a 12-hour light/dark cycle.

Drug Administration

-

Intraperitoneal (i.p.) Injection: this compound was dissolved in sterile saline (0.9% NaCl) and administered at doses of 0.2, 1.0, or 5.0 mg/kg body weight. Injections were given 30 minutes prior to the training session in the respective behavioral tasks.[6]

-

Intra-hippocampal Infusion: For direct administration into the CA1 region of the dorsal hippocampus, rats were surgically implanted with bilateral guide cannulae. This compound was dissolved in sterile saline and infused at doses of 1, 3, or 10 µg per side immediately after training in the inhibitory avoidance task.[5]

Behavioral Assays

This task assesses aversive memory, where an animal learns to avoid a location associated with an aversive stimulus (footshock).

-

Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

-

Training: Rats were placed in the light compartment. After a brief habituation period, the door to the dark compartment was opened. The latency to enter the dark compartment was recorded. Once the rat entered the dark compartment, the door was closed, and a brief, mild footshock (e.g., 0.5 mA for 2 seconds) was delivered.

-

Testing: At 1.5 hours (short-term memory) and 24 hours (long-term memory) after training, the rats were again placed in the light compartment, and the latency to enter the dark compartment was recorded (up to a maximum of 300 seconds). Longer latencies indicate better memory of the aversive event.[6]

This task evaluates recognition memory, which is independent of aversive reinforcement.

-

Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

-

Habituation: Rats were allowed to freely explore the empty arena for a set period (e.g., 5 minutes) on two consecutive days to acclimate to the environment.

-

Training (Familiarization) Phase: Two identical objects were placed in the arena, and the rat was allowed to explore them for a set duration (e.g., 5 minutes).

-

Testing (Choice) Phase: After a retention interval (e.g., 1.5 or 24 hours), one of the familiar objects was replaced with a novel object. The rat was returned to the arena, and the time spent exploring each object was recorded for a set period (e.g., 3 minutes). A discrimination index, calculated as (time exploring novel object - time exploring familiar object) / (total exploration time), was used to quantify recognition memory. A higher discrimination index indicates better memory for the familiar object.[6]

Discussion and Future Directions

The available preclinical data consistently demonstrate that the GRPR antagonist this compound can modulate memory processes. Specifically, its ability to impair aversive memory without affecting recognition memory suggests a specific role for the GRP/GRPR system in fear-related learning and memory. The dose-dependent effects observed in the hippocampus, with low doses impairing and high doses enhancing memory consolidation, highlight the complexity of this system's involvement in cognitive functions.

For drug development professionals, these findings suggest that targeting the GRPR could be a viable strategy for conditions characterized by aberrant fear memories, such as post-traumatic stress disorder (PTSD). However, the bimodal effects observed with varying doses underscore the importance of careful dose-response studies.

Future research should aim to:

-

Elucidate the precise downstream molecular targets of the GRPR signaling pathway in different brain regions.

-

Investigate the effects of this compound in other cognitive domains beyond aversive and recognition memory.

-

Explore the therapeutic potential of this compound in animal models of neuropsychiatric disorders.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the GRP/GRPR system in memory and cognition. Preclinical studies have revealed its specific effects on aversive memory and dose-dependent modulation of memory consolidation. Further research into the mechanisms of action and broader cognitive effects of this compound will be crucial for understanding its potential as a therapeutic agent for cognitive and anxiety-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The inhibitory avoidance discrimination task to investigate accuracy of memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RC-3095, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.3. Inhibitory Avoidance Task [bio-protocol.org]

RC-3095 TFA: A Gastrin-Releasing Peptide Receptor Antagonist in Experimental Arthritis Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Current therapeutic strategies, while effective for many patients, are not universally successful and can be associated with significant side effects. This necessitates the exploration of novel therapeutic targets. One such emerging target is the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation. RC-3095 TFA is a selective antagonist of GRPR and has demonstrated significant anti-inflammatory properties in preclinical models of arthritis. This technical guide provides a comprehensive overview of the research on this compound in experimental arthritis, with a focus on its mechanism of action, detailed experimental protocols, and quantitative outcomes.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively blocking the binding of Gastrin-Releasing Peptide (GRP) to its receptor, GRPR.[1][2] GRP and its receptor have been identified in the synovial membrane and fluid of rheumatoid arthritis patients.[3] The activation of GRPR on various cell types within the joint, including synovial fibroblasts and immune cells, is believed to contribute to the inflammatory cascade. By antagonizing this interaction, this compound mitigates downstream signaling pathways that drive inflammation and joint damage.

Data Presentation: Efficacy in Experimental Arthritis Models

The therapeutic potential of this compound has been evaluated in two primary experimental models of arthritis: Collagen-Induced Arthritis (CIA) and Antigen-Induced Arthritis (AIA). These models recapitulate key pathological features of human rheumatoid arthritis.

Collagen-Induced Arthritis (CIA)

The CIA model is a widely used autoimmune model of rheumatoid arthritis. In studies involving DBA/1J mice with established CIA, treatment with this compound led to a significant reduction in the clinical signs of arthritis.[1][4]

| Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (1 mg/kg) |

| Arthritis Clinical Score | Data not available | Significant reduction | Significant reduction |

| Histological Score | Data not available | Significant reduction | Significant reduction |

| IL-17 Concentration (pg/mL) | Data not available | Significant reduction | Significant reduction |

| IL-1β Concentration (pg/mL) | Data not available | Significant reduction | Significant reduction |

| TNF-α Concentration (pg/mL) | Data not available | Significant reduction | Significant reduction |

| Table 1: Effect of this compound on Disease Parameters in Collagen-Induced Arthritis (CIA) in Mice.[1][4] |

Antigen-Induced Arthritis (AIA)

The AIA model is used to study the inflammatory and immune responses in a single joint. In Balb/c mice with AIA, this compound demonstrated potent anti-inflammatory effects.[1][4]

| Parameter | Vehicle Control | This compound (1 mg/kg) |

| Neutrophil Migration (x 10^4 cells/knee joint) | Data not available | Significant reduction |

| Mechanical Hypernociception (g) | Data not available | Significant reduction |

| Proteoglycan Loss | Data not available | Significant reduction |

| IL-17 Concentration (pg/mL) | Data not available | Significant reduction |

| IL-1β Concentration (pg/mL) | Data not available | Significant reduction |

| TNF-α Concentration (pg/mL) | Data not available | Significant reduction |

| Table 2: Effect of this compound on Disease Parameters in Antigen-Induced Arthritis (AIA) in Mice.[1][4] |

Effect on Synovial Fibroblasts

Synovial fibroblasts play a crucial role in the pathogenesis of rheumatoid arthritis by invading and degrading cartilage and bone. In vitro studies have shown that GRP stimulates the invasion of synovial fibroblasts isolated from mice with CIA, and this effect is inhibited by RC-3095.[3]

| Treatment Group | Number of Invading Cells (mean ± SD) |

| Untreated Control | 2845 ± 532 |

| GRP (10 mM) | 5371 ± 418.1 |

| RC-3095 (1 µM) | 1934 ± 941 |

| GRP (10 mM) + RC-3095 (1 µM) | 3054 ± 794.5 |

| Table 3: Effect of RC-3095 on GRP-induced Invasion of Synovial Fibroblasts.[3] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

-

Animals: Male DBA/1J inbred mice (18-25 gm) are used.[2]

-

Induction of Arthritis:

-

An emulsion is prepared with bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

On day 0, mice are immunized via subcutaneous injection at the base of the tail.

-

A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 21.[2]

-

-

Treatment:

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, with a maximum score of 16 per mouse.

-

Histological Analysis: Joint tissues are collected, sectioned, and stained to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

-

Cytokine Measurement: Levels of IL-17, IL-1β, and TNF-α in the joint tissue are quantified using ELISA.[4]

-

Antigen-Induced Arthritis (AIA) in Balb/c Mice

-

Animals: Male Balb/c wild-type mice (18-25 gm) are used.[2]

-

Induction of Arthritis:

-

Mice are immunized with methylated bovine serum albumin (mBSA) emulsified in CFA.

-

After a set period (e.g., 7 or 14 days), arthritis is induced by a single intra-articular injection of mBSA into the knee joint.

-

-

Treatment:

-

This compound (1 mg/kg) is injected subcutaneously (SC) twice a day for a total of 2 or 10 days.[2]

-

-

Assessment of Arthritis:

-

Neutrophil Migration: The number of neutrophils in the synovial fluid is determined by cell counting.

-

Mechanical Hypernociception: Paw withdrawal threshold to a mechanical stimulus is measured.

-

Proteoglycan Loss: Cartilage integrity is assessed by histological staining for proteoglycans.

-

Cytokine Measurement: Levels of IL-17, IL-1β, and TNF-α in the knee joint are quantified using ELISA.[4]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of GRP/GRPR in Synovial Fibroblasts

The binding of GRP to its receptor on synovial fibroblasts activates downstream signaling pathways, including the PI3K/AKT pathway, which promotes cell invasion and proliferation. This compound blocks this initial step, thereby inhibiting these pro-arthritic cellular functions.

Caption: GRP/GRPR signaling in synovial fibroblasts.

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model

The following diagram illustrates the key steps in the CIA experimental model and the intervention with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Effect of RC-3095, An Antagonist of Gastrin-Releasin Peptide Receptor, Regulating Synovial Fibroblasts in Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 4. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

RC-3095 TFA: A Selective Gastrin-Releasing Peptide Receptor (GRPR) Antagonist for Research and Drug Development

An In-depth Technical Guide

Introduction

RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes.[1][2] GRP and its receptor are known to play roles in gastrointestinal functions, central nervous system regulation, and the proliferation of various cancer cells.[1][3] The overexpression of GRPR in several human cancers, including small cell lung, gastric, colon, and prostate cancers, has positioned it as a compelling target for therapeutic intervention.[1][4] this compound has demonstrated significant anti-tumor and anti-inflammatory properties in preclinical studies, making it a valuable tool for researchers and drug development professionals.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action